![molecular formula C8H6N2O B113110 Imidazo[1,5-A]pyridine-5-carbaldehyde CAS No. 85691-71-0](/img/structure/B113110.png)
Imidazo[1,5-A]pyridine-5-carbaldehyde
Overview
Description
Imidazo[1,5-A]pyridine-5-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . This compound has attracted growing attention due to its unique chemical structure and versatility, optical behaviors, and biological properties .
Synthesis Analysis
The synthesis of imidazo[1,5-A]pyridine-5-carbaldehyde has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-A]pyridine-5-carbaldehyde from readily available starting materials . These transformations involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Molecular Structure Analysis
The molecular structure of imidazo[1,5-A]pyridine-5-carbaldehyde is unique and versatile, which has led to its growing attention in various research areas . Its aromatic heterocyclic structure has great potential in several research areas, from materials science to the pharmaceutical field .
Chemical Reactions Analysis
Imidazo[1,5-A]pyridine-5-carbaldehyde can undergo a variety of chemical reactions. For instance, it can be involved in cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions have been used to synthesize a variety of imidazo[1,5-A]pyridine derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
Optoelectronic Devices
Imidazo[1,5-A]pyridine derivatives are known for their luminescent properties, making them ideal for use in optoelectronic devices . These compounds can be utilized in the development of light-emitting diodes (LEDs), organic lasers, and photovoltaic cells. Their ability to emit and modulate light efficiently is crucial for advancing display technology and solar energy conversion.
Biological Sensors
Due to their fluorescent characteristics, these derivatives serve as excellent biological sensors . They can be engineered to respond to specific biological stimuli, such as pH changes or the presence of metal ions, making them valuable tools for monitoring biological processes and detecting diseases.
Anti-Cancer Agents
The unique chemical structure of Imidazo[1,5-A]pyridine-5-carbaldehyde allows it to interact with various biological targets, offering potential as an anti-cancer agent . Research is ongoing to explore its efficacy in targeting cancer cells, with the aim of developing new chemotherapeutic drugs.
Confocal Microscopy Emitters
These compounds are also used as emitters in confocal microscopy . Their stable luminescence properties enhance imaging quality, providing clearer and more detailed visualizations of cellular structures, which is essential for medical research and diagnostics.
Coordination Chemistry
In coordination chemistry, Imidazo[1,5-A]pyridine-5-carbaldehyde acts as a ligand to form complex structures with metals . These complexes have diverse applications, including catalysis, magnetic materials, and as models for studying metalloproteins.
Chemical Biology Probes
As fluorescent probes in chemical biology , these derivatives can be used to track and analyze the behavior of molecules within living organisms. This application is particularly useful for understanding molecular interactions and pathways in real-time.
Emissive Compounds for Electronics
Their compact shape and remarkable photophysical properties make Imidazo[1,5-A]pyridine derivatives suitable candidates as emissive compounds in electronic devices . They contribute to the development of new materials that can emit light with high efficiency and stability.
Pharmaceutical Research
Lastly, the versatility of Imidazo[1,5-A]pyridine-5-carbaldehyde extends to pharmaceutical research . Its derivatives are being studied for their therapeutic properties, including their role as intermediates in the synthesis of various pharmacologically active molecules.
Future Directions
Imidazo[1,5-A]pyridine-5-carbaldehyde and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that there are many future directions for research and development involving this compound.
Mechanism of Action
Target of Action
Imidazo[1,5-A]pyridine-5-carbaldehyde is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with a variety of research areas, from materials science to the pharmaceutical field .
Result of Action
Imidazo[1,5-a]pyridine derivatives have been associated with a variety of applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
imidazo[1,5-a]pyridine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPBTUUKUMKNHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527682 | |
Record name | Imidazo[1,5-a]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,5-A]pyridine-5-carbaldehyde | |
CAS RN |
85691-71-0 | |
Record name | Imidazo[1,5-a]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,5-a]pyridine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.